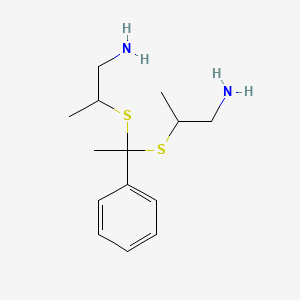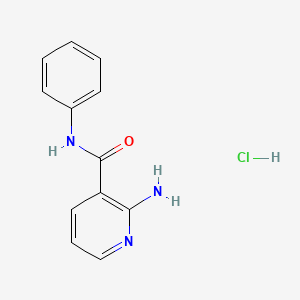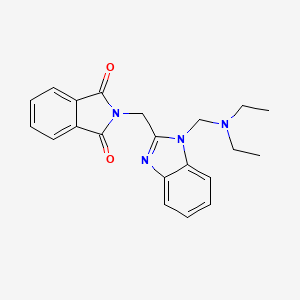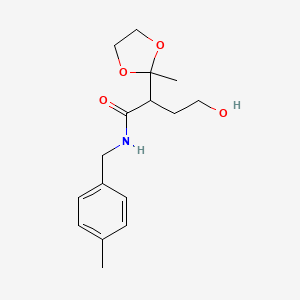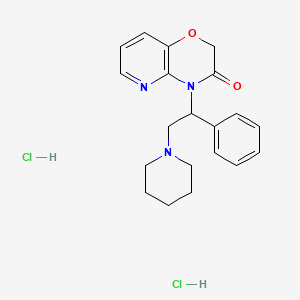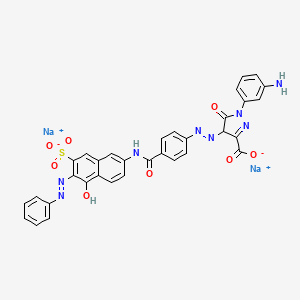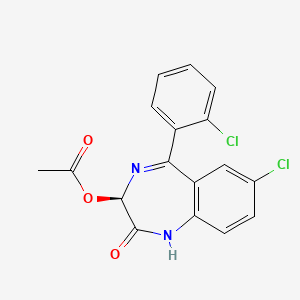
(R)-Lorazepam acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Lorazepam acetate is a chemical compound that belongs to the class of benzodiazepines. It is the acetate ester of ®-Lorazepam, which is a chiral molecule. Benzodiazepines are well-known for their sedative, anxiolytic, muscle relaxant, and anticonvulsant properties. ®-Lorazepam acetate is used in various pharmaceutical applications due to its potent effects on the central nervous system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Lorazepam acetate typically involves the esterification of ®-Lorazepam with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Temperature: 0-25°C
- Solvent: Dichloromethane or chloroform
- Reaction time: 1-2 hours
Industrial Production Methods
In industrial settings, the production of ®-Lorazepam acetate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反应分析
Types of Reactions
®-Lorazepam acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield ®-Lorazepam and acetic acid.
Oxidation: Oxidative reactions can modify the benzodiazepine ring, leading to the formation of various metabolites.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazepine ring, resulting in the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: ®-Lorazepam and acetic acid
Oxidation: Various oxidized metabolites of ®-Lorazepam
Substitution: Derivatives of ®-Lorazepam with different functional groups
科学研究应用
®-Lorazepam acetate has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic and spectroscopic methods.
Biology: Studied for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Investigated for its therapeutic potential in treating anxiety, insomnia, and seizure disorders.
Industry: Utilized in the formulation of pharmaceutical products and as a standard in quality control processes.
作用机制
®-Lorazepam acetate exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to increased chloride ion influx into neurons and hyperpolarization of the neuronal membrane. The result is a reduction in neuronal excitability, which manifests as sedation, anxiolysis, muscle relaxation, and anticonvulsant effects.
相似化合物的比较
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Alprazolam: Known for its potent anxiolytic effects and rapid onset of action.
Clonazepam: Primarily used for its anticonvulsant properties.
Uniqueness of ®-Lorazepam Acetate
®-Lorazepam acetate is unique due to its chiral nature, which can result in different pharmacokinetic and pharmacodynamic profiles compared to its racemic counterpart. Its specific binding affinity to GABA receptors and its metabolic stability also contribute to its distinct therapeutic effects.
属性
CAS 编号 |
84799-33-7 |
|---|---|
分子式 |
C17H12Cl2N2O3 |
分子量 |
363.2 g/mol |
IUPAC 名称 |
[(3R)-7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl] acetate |
InChI |
InChI=1S/C17H12Cl2N2O3/c1-9(22)24-17-16(23)20-14-7-6-10(18)8-12(14)15(21-17)11-4-2-3-5-13(11)19/h2-8,17H,1H3,(H,20,23)/t17-/m1/s1 |
InChI 键 |
CYDZMDOLVUBPNL-QGZVFWFLSA-N |
手性 SMILES |
CC(=O)O[C@@H]1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Cl |
规范 SMILES |
CC(=O)OC1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


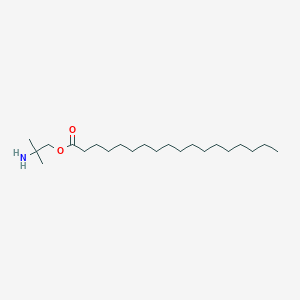
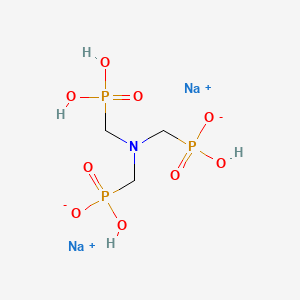

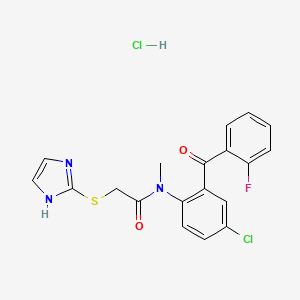
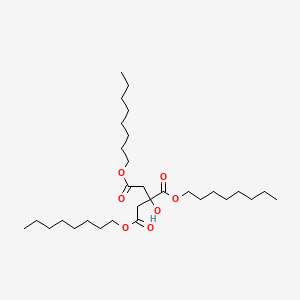
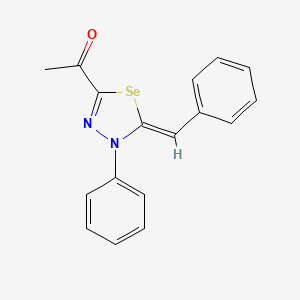
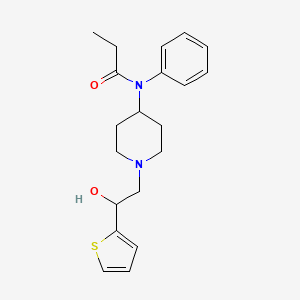
![(E)-but-2-enedioic acid;3-ethyl-5-(4-fluorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B12752606.png)
